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Abstract
2-Nitrophenyl diphenylamine, also known as 2-nitrodiphenylamine (2-NDPA), is an organic

compound of significant historical and industrial importance. First synthesized in 1890, its

primary applications have been in the stabilization of propellants and as an intermediate in dye

manufacturing. However, its role as a precursor in the synthesis of phenazines—a class of

heterocyclic compounds with broad-spectrum biological activities—positions it as a molecule of

interest for drug discovery and development. This technical guide provides a comprehensive

overview of the discovery and history of 2-Nitrophenyl diphenylamine, detailed experimental

protocols for its synthesis, a summary of its key chemical and physical properties, and an

exploration of its application as a precursor to bioactive molecules.

Discovery and History
The first synthesis of 2-Nitrophenyl diphenylamine was reported in 1890 by M. Schöpff. The

method involved the heating of o-nitrochlorobenzene or o-nitrobromobenzene with aniline.[1]

This reaction is an early example of what would later be more broadly classified as an Ullmann

condensation, a copper-catalyzed reaction forming a carbon-nitrogen bond between an aryl

halide and an amine.[2][3]
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In 1913, F. Kehrmann and E. Havas improved upon the original method by using sodium

acetate to neutralize the hydrogen chloride byproduct generated during the reaction.[1] This

refinement involved heating o-nitrochlorobenzene with a molar excess of aniline in the

presence of sodium acetate at high temperatures (215°C) for an extended period.[1] Despite

these improvements, early methods were characterized by high temperatures, long reaction

times, and the use of excess reagents which also acted as solvents.[1] These foundational

methods laid the groundwork for more advanced, efficient, and catalyzed synthetic routes

developed in the subsequent decades.

Chemical and Physical Properties
2-Nitrophenyl diphenylamine is an aromatic amine distinguished by a nitro group attached to

one of the phenyl rings.[4] It typically appears as a red or orange-red crystalline solid at room

temperature.[4][5] Its chemical structure and properties make it a stable and versatile

intermediate in organic synthesis.

Table 1: Quantitative Properties of 2-Nitrophenyl Diphenylamine

Property Value

CAS Number 119-75-5

Molecular Formula C₁₂H₁₀N₂O₂

Molecular Weight 214.22 g/mol

Appearance Red to orange-red crystalline solid/powder

Melting Point 74-76 °C

Boiling Point ~346 °C

Density ~1.36 g/cm³

Solubility
Insoluble in water; slightly soluble in chloroform,

DMSO, and methanol.

pKa -3.39 (Predicted)

Data compiled from multiple sources.[4][5]
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Experimental Protocols for Synthesis
The synthesis of 2-Nitrophenyl diphenylamine has evolved from high-temperature,

uncatalyzed reactions to more efficient, catalyzed methods that proceed under milder

conditions. Below are detailed protocols for both a classic and a modern approach.

Classical Method: Ullmann Condensation
This protocol is based on the historical synthesis involving the reaction of an o-

halonitrobenzene with aniline.

Reaction: o-nitrochlorobenzene + aniline → 2-Nitrophenyl diphenylamine + HCl

Materials:

o-nitrochlorobenzene

Aniline (used in excess as both reactant and solvent)

Anhydrous sodium carbonate (or potassium carbonate) as a base

Copper powder or Copper(I) iodide (catalyst)

Procedure:

In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine

o-nitrochlorobenzene, a 2 to 2.5-fold molar excess of aniline, a stoichiometric amount of

anhydrous sodium carbonate, and a catalytic amount of a copper species.

Heat the reaction mixture to a high temperature, typically between 170-210°C, with vigorous

stirring.

Maintain the reaction at this temperature for 10-20 hours. The progress can be monitored by

thin-layer chromatography (TLC).

After the reaction is complete, cool the mixture and remove the excess aniline by steam

distillation.
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Treat the residue with dilute hydrochloric acid to remove any remaining aniline and other

basic impurities.

Filter the crude solid product.

Purify the crude 2-Nitrophenyl diphenylamine by recrystallization from a suitable solvent,

such as ethanol.

Modern Method: Copper-Catalyzed N-Arylation with
Phenylboronic Acid
This contemporary method utilizes a copper-catalyzed cross-coupling reaction, which often

provides higher yields and proceeds under milder conditions.

Reaction: 2-Nitrophenylboronic acid + Aniline --(Cu catalyst, Base)--> 2-Nitrophenyl
diphenylamine

Materials:

2-Nitrophenylboronic acid (1 mmol)

Aniline (1.2 mmol)

Potassium fluoride (KF) (2 mmol)

Copper-immobilized on magnetic nanoparticles (Cu-IS-AMBA-MNPs) catalyst (0.025 mmol)

Dimethyl sulfoxide (DMSO) (4 mL)

Ethyl acetate and Water for workup

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

To a reaction vessel, add 2-nitrophenylboronic acid (1 mmol), aniline (1.2 mmol), potassium

fluoride (0.12 g, 2 mmol), and the Cu-IS-AMBA-MNPs catalyst (0.06 g, 0.025 mmol) in

DMSO (4 mL).[5]
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Heat the mixture to 130°C under a nitrogen atmosphere with vigorous stirring for 2 hours.[5]

Upon completion of the reaction (monitored by TLC), cool the mixture to room temperature.

Separate the magnetic catalyst using an external magnet and wash it with dry

dichloromethane for reuse.[5]

Evaporate the solvent from the reaction mixture using a rotary evaporator.[5]

Add ethyl acetate and water to the residue and transfer to a separatory funnel.

Separate the organic layer and dry it over anhydrous MgSO₄.[5]

Evaporate the solvent under reduced pressure.[5]

Purify the crude product by column chromatography using an ethyl acetate/n-hexane solvent

system to yield pure 2-Nitrophenyl diphenylamine.[5]

Applications in the Synthesis of Bioactive
Molecules
While industrially used as a stabilizer in propellants and an intermediate for dyes, the primary

relevance of 2-Nitrophenyl diphenylamine to drug development professionals lies in its role

as a precursor to phenazines.[6] Phenazines are a large class of nitrogen-containing

heterocyclic compounds with a wide range of biological activities, including antimicrobial,

anticancer, and anti-inflammatory properties.[7]

The synthesis of the phenazine core from 2-Nitrophenyl diphenylamine is achieved through a

reductive cyclization process.[4] In this reaction, the nitro group is reduced to a nitroso,

hydroxylamino, or amino group, which then undergoes an intramolecular cyclization by

attacking the adjacent phenyl ring, followed by aromatization to form the stable phenazine

tricycle.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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